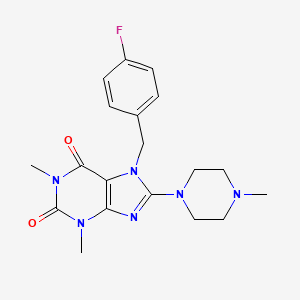

7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN6O2/c1-22-8-10-25(11-9-22)18-21-16-15(17(27)24(3)19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOAAGUUXWDRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death.

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM).

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has shown to exert significant effects on various types of cells. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been observed to induce apoptosis within HCT cells.

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to CDK2, inhibiting its activity and leading to alterations in cell cycle progression.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound have been studied in laboratory settings. It has shown stability and long-term effects on cellular function in in vitro studies.

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models

Biological Activity

7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. This compound has garnered attention due to its unique structural features and biological activities, particularly in the context of its pharmacological properties.

- IUPAC Name : 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

- Molecular Formula : C20H25FN6O2

- Molecular Weight : 400.458 g/mol

- CAS Number : 1186404-55-6

Structural Characteristics

The compound features a purine core substituted at various positions, which is crucial for its biological activity. The presence of a fluorobenzyl group and a methylpiperazine moiety enhances its interaction with biological targets.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival.

- Neuroprotective Effects : The compound has shown promise in neuroprotection, possibly by inhibiting neuronal nitric oxide synthase, which is implicated in neurodegenerative diseases.

- Antimicrobial Properties : There is evidence suggesting antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| In vitro studies on cancer cell lines | Demonstrated significant cytotoxic effects against HT-29 and TK-10 cell lines at concentrations as low as 10 µM. |

| Neuroprotection assays | Showed reduced neuronal cell death in models of oxidative stress when treated with the compound. |

| Antimicrobial testing | Exhibited inhibitory effects on bacterial strains such as E. coli and Staphylococcus aureus at varying concentrations. |

Toxicological Profile

The Safety Data Sheet (SDS) indicates that the compound may cause skin and eye irritation and has specific target organ toxicity upon single exposure. Handling precautions include using protective equipment to prevent exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.